

Application Notes and Protocols for Osimertinib Dimesylate in Kinase Activity Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Osimertinib dimesylate*

Cat. No.: B3028446

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, available as **Osimertinib dimesylate**, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^[1] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.^{[1][2]} A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is intended to reduce off-target effects and associated toxicities.^{[1][3]}

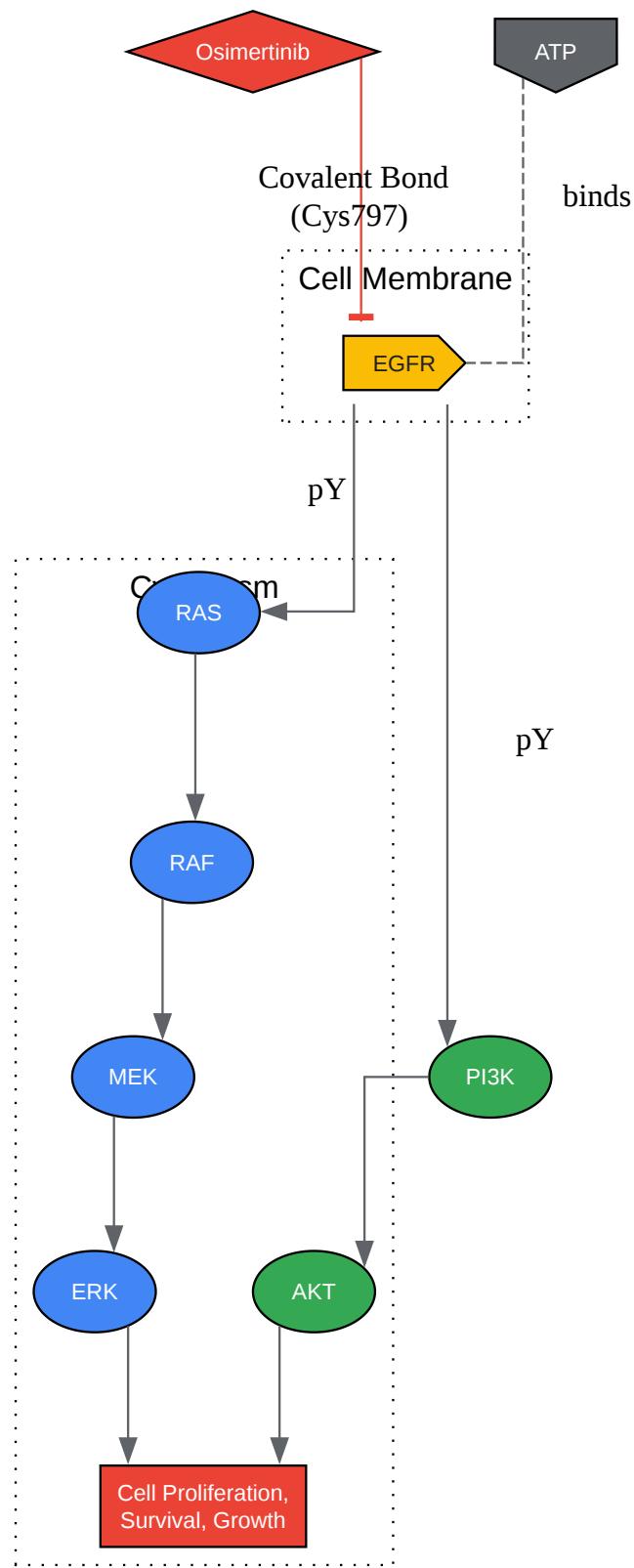
These application notes provide detailed protocols for utilizing **Osimertinib dimesylate** in biochemical and cell-based assays to characterize its inhibitory activity against various EGFR mutants.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor.^{[2][4]} Its mechanism involves the formation of a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.^{[1][2][4]} This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the activation of downstream signaling pathways crucial for cell

proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[\[1\]](#)
[\[5\]](#)

EGFR Signaling Pathway and Osimertinib Inhibition



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.

Quantitative Data: Inhibitory Potency of Osimertinib

The following tables summarize the inhibitory activity of Osimertinib against various EGFR genotypes from biochemical and cell-based assays. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: Biochemical Inhibitory Activity (IC50)

EGFR Genotype	IC50 (nM)	Reference
L858R	12	[6][7][8][9]
L858R/T790M	1	[10][6][7][8][9]
Exon 19 Deletion	12.92	[11]
WT EGFR (in LoVo cells)	493.8	[11]
WT EGFR (Enzymatic)	480 - 1865	

Table 2: Cellular Inhibitory Activity (IC50)

Cell Line	EGFR Mutation	IC50 (nM)	Reference
PC-9	Exon 19 Deletion	13 - 54	[6]
H3255	L858R	13 - 54	[10][6]
H1975	L858R/T790M	<15	[6]
PC-9VanR	Exon 19 Del/T790M	<15	[10][6]

Table 3: Enzyme Kinetic Parameters

EGFR Genotype	Ki (nM)	kinact (s ⁻¹)	kinact/Ki (M ⁻¹ s ⁻¹)	Reference
WT	180 ± 20	0.012 ± 0.001	6.7 x 10 ⁴	[12][13]
L858R	60 ± 10	0.035 ± 0.002	5.8 x 10 ⁵	[12][13]
L858R/T790M	11 ± 1	0.039 ± 0.001	3.5 x 10 ⁶	[12][13]

Experimental Protocols

Preparation of Osimertinib Dimesylate Stock Solution

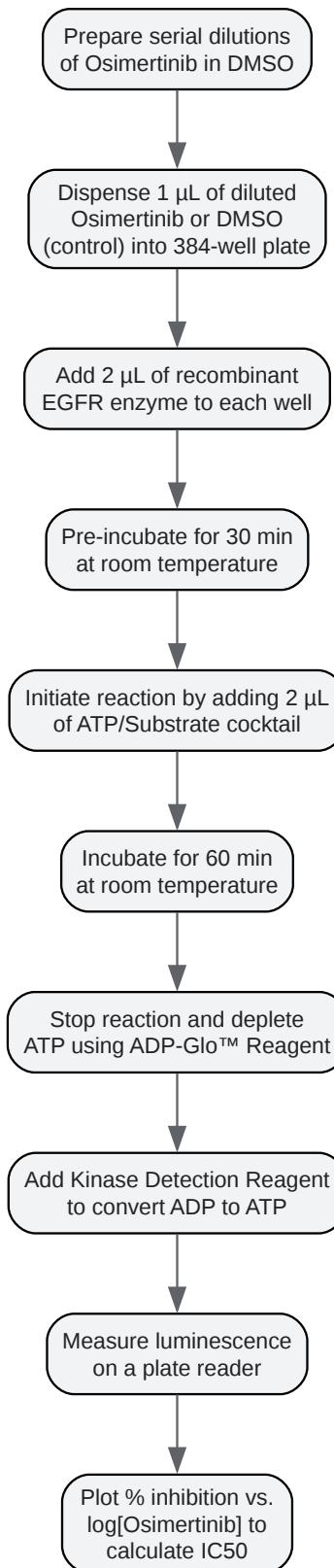
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

- Solubility: **Osimertinib dimesylate** is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in DMSO. Sonication may be required to fully dissolve the powder.[10]
- Procedure:
 - Accurately weigh the required amount of **Osimertinib dimesylate** powder.
 - Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex and/or sonicate the solution until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C or -80°C for long-term stability.[10]

Protocol 1: In Vitro Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol measures the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR variants by quantifying ADP production.

Workflow for Biochemical Kinase Assay

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

- Materials:

- Recombinant human EGFR kinase (WT, L858R/T790M, etc.)
- Tyrosine kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Osimertinib dimesylate** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 384-well microplates
- Plate reader capable of measuring luminescence

- Methodology:[[14](#)]

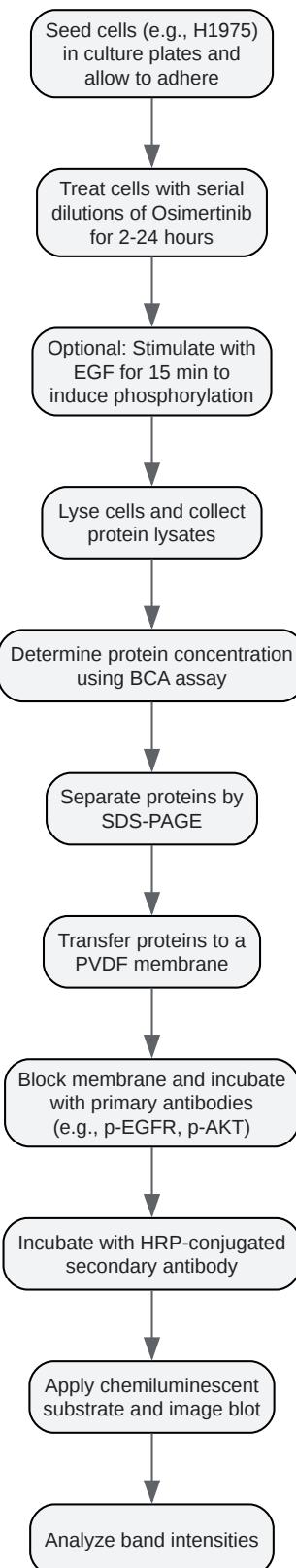
- Inhibitor Preparation: Prepare a serial dilution series of Osimertinib in DMSO. A typical starting concentration for the highest dose might be 100 μM, diluted in 10 steps.
- Plate Setup: Dispense 1 μL of each serially diluted Osimertinib concentration or DMSO (as a vehicle control) into the wells of a 384-well plate.
- Enzyme Addition: Add 2 μL of the appropriate EGFR enzyme dilution in kinase buffer to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Prepare a 2X ATP/substrate cocktail in kinase buffer. Initiate the kinase reaction by adding 2 μL of this cocktail to each well. The final ATP concentration should be close to its Km for the specific EGFR variant.
- Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

- Signal Detection:
 - Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.
 - Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
 - Measure the luminescent signal using a plate reader.
- Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of Osimertinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol assesses the ability of Osimertinib to inhibit EGFR autophosphorylation and downstream signaling in intact cells.

Workflow for Western Blot Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for cell-based phosphorylation analysis by Western Blot.

- Materials:

- EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, PC-9 for Exon 19 del)
- Complete cell culture medium
- Osimertinib dimesylate**
- Human EGF (optional, for stimulation)
- Lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Methodology:

- Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluence.
- Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 6-12 hours prior to treatment.
- Treatment: Treat cells with varying concentrations of Osimertinib (e.g., 1 nM to 1 μ M) for a specified time (e.g., 2, 8, or 24 hours).[\[11\]](#)[\[15\]](#) Include a DMSO vehicle control.

- EGF Stimulation (Optional): For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for the final 15 minutes of the treatment period to induce a robust phosphorylation signal.[14]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply the chemiluminescent substrate.
- Detection: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels and the loading control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the cytotoxic and cytostatic effects of Osimertinib on cancer cell lines by quantifying cellular ATP levels, an indicator of metabolic activity and viability.

- Materials:
 - EGFR-mutant and WT cell lines

- Complete cell culture medium
- **Osimertinib dimesylate**
- White, opaque 96-well or 384-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Plate reader capable of measuring luminescence
- Methodology:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[11]
 - Treatment: Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or DMSO as a vehicle control.
 - Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[14][16]
 - Assay Procedure:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measurement: Read the luminescence on a plate reader.
 - Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control wells. Plot the results against the log concentration of Osimertinib to determine the IC₅₀ value for cell growth inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. amsbio.com [amsbio.com]
- 10. Osimertinib dimesylate | EGFR | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Osimertinib Dimesylate in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-for-kinase-activity-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com